molecular formula C6H14OS B160409 Ethanethiol, 2-isobutyloxy- CAS No. 10160-68-6

Ethanethiol, 2-isobutyloxy-

Cat. No. B160409
CAS RN: 10160-68-6
M. Wt: 134.24 g/mol
InChI Key: CVUFRTUIEZCYQC-UHFFFAOYSA-N
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Description

Ethanethiol, also known as ethyl mercaptan, is an organosulfur compound with the formula CH3CH2SH . It is a colorless liquid with a distinct odor . It consists of an ethyl group (Et), CH3CH2, attached to a thiol group, SH . Its structure parallels that of ethanol, but with sulfur in place of oxygen .


Synthesis Analysis

Ethanethiol is prepared by the reaction of ethylene with hydrogen sulfide in the presence of various catalysts . It is also prepared commercially by the reaction of ethanol with hydrogen sulfide gas over an acidic solid catalyst, such as alumina .


Molecular Structure Analysis

The molecular formula of Ethanethiol is C2H6S . It consists of an ethyl group (Et), CH3CH2, attached to a thiol group, SH . The Ethanethiol molecule contains a total of 8 bonds . There are 2 non-H bonds and 1 thiol .


Chemical Reactions Analysis

Ethanethiol behaves comparably to hydrogen sulfide . For example, it binds, concomitant with deprotonation to “soft” transition metal cations, such as Hg2+, Cu+, and Ni2+ to give polymeric thiolato complexes .


Physical And Chemical Properties Analysis

Ethanethiol has a molecular weight of 62.134 . It has a boiling point of 309. ± 1. K and a melting point of 126.080 K . It is more volatile than ethanol due to a diminished ability to engage in hydrogen bonding .

Scientific Research Applications

Single-Molecule Magnetism in Tetrametallic Terbium and Dysprosium Thiolate Cages

Metalation of ethanethiol by lanthanide compounds produces thiolate-bridged tetralanthanide compounds with significant implications in the field of single-molecule magnetism. These compounds, consisting of tetrametallic units bridged by μ-ethanethiolate ligands, display unique magnetic properties that are crucial for developing new magnetic materials with potential applications in data storage and quantum computing (Woodruff et al., 2013).

Electrochemical Scission of C–S Bond in Ethanethiol

The electrochemical oxidation of ethanethiol on modified anodes highlights a promising technology for the removal of odorous compounds from industrial effluents. The study demonstrates that ethanethiol can be efficiently broken down into non-odorous compounds, such as sulfate ions, through electrochemical processes, suggesting a viable method for deodorization and pollution control in environmental engineering (Ma et al., 2013).

Synthesis and Stable Isotope Dilution Assay of Ethanethiol in Wine

Research on ethanethiol and diethyl disulfide in wine using solid-phase microextraction and GC-MS provides insights into the impact of aging on their levels in wine. This study is crucial for understanding the chemical changes that occur during wine aging and their effects on wine aroma and quality. The findings can inform winemaking practices to enhance the sensory properties of wine (Belancic Majcenovic et al., 2002).

Safety And Hazards

Ethanethiol is considered hazardous . It is toxic if swallowed and harmful if inhaled . It is also very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Since natural gas is odorless, natural gas distributors are required to add thiols, originally ethanethiol, to natural gas to detect leaking gas before a spark or match sets off an explosion . This indicates a potential future direction for the use of Ethanethiol and similar compounds in safety applications .

properties

IUPAC Name

2-(2-methylpropoxy)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-6(2)5-7-3-4-8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUFRTUIEZCYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144048
Record name Ethanethiol, 2-isobutyloxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanethiol, 2-isobutyloxy-

CAS RN

10160-68-6
Record name Ethanethiol, 2-isobutyloxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethiol, 2-isobutyloxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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